N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-(1,3-benzodioxol-5-ylmethyl)-N⁴-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at the N⁴ position and a 1,3-benzodioxol-5-ylmethyl moiety at the N⁶ position. This structural framework is associated with kinase inhibition, particularly targeting Janus kinases (JAKs), as evidenced by studies on analogous compounds . The benzodioxole group may enhance lipophilicity and binding affinity, while the 4-fluorophenyl substituent contributes to metabolic stability and selectivity.
Properties
IUPAC Name |
6-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c20-12-2-4-13(5-3-12)23-17-14-9-22-26-18(14)25-19(24-17)21-8-11-1-6-15-16(7-11)28-10-27-15/h1-7,9H,8,10H2,(H3,21,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKRIOVIQKVWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(C=NN4)C(=N3)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that has garnered attention in various fields of biological research. Its unique structure and potential pharmacological properties make it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHFNO, with a molecular weight of 364.36 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit inhibitory effects on specific enzymes and receptors:
- Inhibition of Protein Kinases : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit various protein kinases involved in signaling pathways related to cancer and inflammation.
- Anti-parasitic Activity : Similar compounds have demonstrated efficacy against Toxoplasma gondii, indicating potential for use in treating parasitic infections .
Therapeutic Applications
The compound is being investigated for several therapeutic applications:
- Anti-cancer : The inhibition of kinases can lead to reduced tumor growth and proliferation.
- Anti-inflammatory : By modulating inflammatory pathways, this compound may help in treating conditions like rheumatoid arthritis.
Case Study 1: Anti-Toxoplasma Activity
In a study focused on anti-Toxoplasma activity, related compounds showed significant inhibition of TgCDPK1, an essential kinase for the parasite's survival. This suggests that this compound could exhibit similar effects .
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| Compound A | TgCDPK1 | 0.11 | Inhibits invasion |
| Compound B | TgCDPK1 | 0.03 | Inhibits egress |
Case Study 2: Anti-cancer Properties
A series of pyrazolo[3,4-d]pyrimidines were tested against various cancer cell lines. The results indicated that certain derivatives could significantly inhibit cell proliferation at low concentrations:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound C | MCF-7 (breast) | 0.25 | Apoptosis induction |
| Compound D | A549 (lung) | 0.14 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are a well-studied class of kinase inhibitors. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Analogues and Substituent Variations
Physicochemical and Pharmacokinetic Properties
- Solubility : The chloro-methylphenyl analog (C15H17ClN6) exhibits low aqueous solubility (0.5 µg/mL at pH 7.4), likely due to its hydrophobic chloro and methyl groups . In contrast, the benzodioxole-containing target compound may display improved solubility owing to the polar benzodioxole oxygen atoms.
- The target compound (MW ~380–400 estimated) balances size for kinase binding without excessive hydrophobicity.
Research Findings and Implications
Recent computational and synthetic efforts emphasize the role of N⁶ and N⁴ substituents in tuning kinase selectivity. For example:
- Docking Studies : The benzodioxole group in the target compound forms hydrogen bonds with JAK3’s Glu903 and Asp967, critical for its high affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
